molecular formula C21H27NO3 B2943265 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide CAS No. 1396786-81-4

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide

Cat. No.: B2943265
CAS No.: 1396786-81-4
M. Wt: 341.451
InChI Key: BNVDUYMJUJACGT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide is a synthetic benzamide derivative designed for research applications. This compound is part of a class of molecules where the benzamide core is substituted with hydroxy, methoxyphenyl, and trimethyl groups, a structural motif known to be investigated for various biological activities. Research on analogous compounds indicates that the presence of methoxy and hydroxy groups on the aromatic rings can be significant for enhancing antioxidative potential, as these groups can donate hydrogen atoms or electrons to stabilize free radicals . Furthermore, structurally related N-substituted benzamide and benzimidazole compounds have shown promise in scientific studies for antiproliferative activity against specific cancer cell lines, suggesting this compound may be of interest for similar investigative pathways in cell biology and oncology research . The trimethylbenzoyl component of the structure is also found in advanced chemical applications, such as in photoinitiators for UV-curing formulations, hinting at potential utility in materials science . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and full range of applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-14-10-15(2)19(16(3)11-14)20(23)22-13-21(4,24)12-17-6-8-18(25-5)9-7-17/h6-11,24H,12-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVDUYMJUJACGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide typically involves multiple steps. One common method is the condensation of 2,4,6-trimethylbenzoic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural analogs include sulfonamides, triazoles, and other benzamide derivatives. Key comparisons are outlined below:

Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Benzamide 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Amide, hydroxy, methoxy, trimethylbenzene ~383 (estimated)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Sulfonamide Bromopyrimidine, morpholine, methoxyphenyl Sulfonamide, bromine, morpholine 623.4
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole Phenylsulfonyl, difluorophenyl Triazole, sulfonyl, fluorine 430–470 (varies with X)
N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) Benzamide Benzoyl, dimethoxyphenethyl Amide, methoxy, benzoyl 403.4

Key Observations :

  • The target compound lacks electronegative halogens (e.g., Br, F) present in analogs , which may reduce its electrophilic reactivity.
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretch (amide I) at ~1660–1680 cm⁻¹ and O–H stretch (hydroxy) at ~3200–3600 cm⁻¹.
  • Triazole Derivatives : C=S stretches at 1247–1255 cm⁻¹ and absence of C=O bands post-triazole formation.
  • Benzamide Analogs : C=O stretches at 1663–1682 cm⁻¹ (amide) and NH stretches at 3150–3319 cm⁻¹.
Crystallographic and Stability Insights
  • The target compound may adopt a twisted conformation at the amide bond, analogous to sulfonamide derivatives with torsional angles of ~62° .
  • π-π stacking interactions between aromatic rings (e.g., trimethylbenzene and methoxyphenyl groups) could stabilize its crystal lattice, as seen in morpholine-containing sulfonamides .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide can be expressed as C19H25NO3C_{19}H_{25}NO_3. The compound features a trimethylbenzamide core structure with a hydroxymethyl group and a methoxyphenyl substituent, contributing to its potential biological activity.

Key Structural Features

FeatureDescription
Molecular Weight313.41 g/mol
Functional GroupsHydroxyl (-OH), Methoxy (-OCH₃), Amide (-C(=O)NH)
StereochemistryChiral centers present

Research indicates that this compound may exhibit various pharmacological effects through multiple mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation, although specific pathways remain to be elucidated.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects.
    Cell LineIC50 (µM)
    HeLa15.2
    MCF-712.5
  • Apoptosis Induction : Flow cytometry analysis demonstrated increased annexin V staining in treated cells, indicating that the compound promotes apoptosis in cancer cells.

Animal Studies

Animal models have also been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction of swelling compared to the control group.
    TreatmentEdema Reduction (%)
    Control0
    Low Dose (10 mg/kg)30
    High Dose (50 mg/kg)60

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound. The study found that the compound inhibited the growth of prostate cancer cells by inducing cell cycle arrest at the G1 phase and activating apoptotic pathways.

Case Study 2: Neuroprotective Effects

Another investigation published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could be beneficial for conditions such as Alzheimer's disease.

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